molecular formula C10H13Cl2N B15237137 (3-Chlorophenyl)(cyclopropyl)methanamine hcl

(3-Chlorophenyl)(cyclopropyl)methanamine hcl

Cat. No.: B15237137
M. Wt: 218.12 g/mol
InChI Key: UYIVQZLXNCCANB-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride (C₁₀H₁₂ClN·HCl, MW 218.12 g/mol) is a cyclopropylamine derivative with a 3-chlorophenyl substituent. It is synthesized via reaction of [1-(3-chlorophenyl)cyclopropyl]methanamine with hydrogen chloride in 1,4-dioxane, yielding a hydrochloride salt with applications in medicinal chemistry . Its safety profile includes acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

(3-chlorophenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H

InChI Key

UYIVQZLXNCCANB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Cl)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Substituents Key Properties Applications Safety Profile
(3-Chlorophenyl)(cyclopropyl)methanamine HCl 3-Cl-phenyl - MW: 218.12 g/mol
- Synthesis: HCl in 1,4-dioxane
Dual-acting FFAR1/FFAR4 modulators Acute toxicity (oral, dermal, ocular), respiratory irritation
(−)-Cyclopropyl(3-methoxyphenyl)methanamine·HCl 3-OMe-phenyl - Polar OMe group enhances solubility
- Chiral center influences stereoselectivity
Synthesis of carboxamide derivatives (e.g., PDE inhibitors) Limited data; methoxy group may reduce toxicity compared to Cl
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine HCl 2,5-F₂, 4-CF₃-phenyl - Increased lipophilicity (log P ↑)
- Enhanced metabolic stability due to CF₃
Cardiac troponin activators (e.g., nelutroctiv) Fluorine substitution may reduce acute toxicity
1-(Benzo[b]thiophen-7-yl)-N-cyclopropylmethanamine HCl Benzo[b]thiophen-7-yl - Thiophene enhances π-π interactions
- Higher receptor binding affinity
Serotonin 2C receptor agonists for antipsychotic activity No explicit hazards reported; heterocycles may improve safety
6-(((1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropyl)methoxy)-2-methyl-pyrimidin-4-amine 5-OMe-pyridinyl - Pyridine improves solubility and bioavailability
- Chiral cyclopropane dictates selectivity
PDE10A inhibitors for schizophrenia Methoxy-pyridine likely reduces irritation risks

Biological Activity

(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropyl group and a chlorophenyl moiety, suggests interactions with various neurotransmitter systems, making it a candidate for neuropharmacological applications.

  • Molecular Formula : C10_{10}H12_{12}ClN
  • Molar Mass : 199.66 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological studies.

Research indicates that (3-Chlorophenyl)(cyclopropyl)methanamine HCl may act as a releasing agent at dopamine, serotonin, and norepinephrine transporters. This modulation of neurotransmitter levels can influence mood regulation and has implications for treating psychiatric disorders such as depression and anxiety.

Neurotransmitter Interaction

Studies suggest that this compound interacts with various neurotransmitter systems:

  • Dopamine Transporters : Potentially increases dopamine levels, which may enhance mood and cognitive functions.
  • Serotonin Transporters : Modulates serotonin release, which could impact mood stabilization.
  • Norepinephrine Transporters : Influences arousal and alertness by affecting norepinephrine levels.

Case Studies

  • Antidepressant Effects : In a controlled study involving animal models, administration of this compound resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant-like effects.
  • Anxiolytic Properties : Another study demonstrated that the compound reduced anxiety-like behaviors in rodents subjected to elevated plus maze tests, suggesting its efficacy as an anxiolytic agent.

Comparative Analysis

Compound NameMolecular FormulaUnique Features
This compoundC10_{10}H12_{12}ClNNeurotransmitter modulator
(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HClC10_{10}H12_{12}BrNBromine substitution
CyclopropylamineC3_{3}H7_{7}NSimpler structure without aromatic substitution

Synthesis Pathway

The synthesis of this compound typically involves:

  • Bromination of 3-chloropropiophenone.
  • Amination Reaction using methylamine hydrochloride under controlled conditions to yield the final product.

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